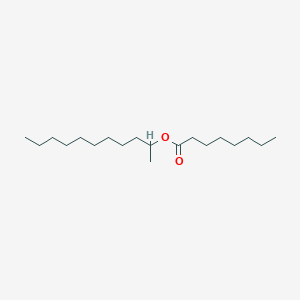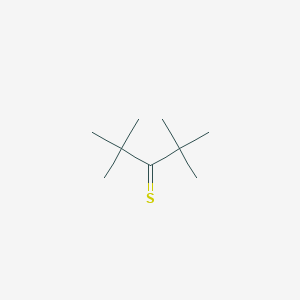
2,2,4,4-Tetramethylpentane-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethylpentane-3-thione is an organic compound with the molecular formula C9H18S. It is a thione derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentane-3-thione typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
(CH3)3C-CO-C(CH3)3+P2S5→(CH3)3C-CS-C(CH3)3+P2O5
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2,2,4,4-Tetramethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioethers or thioesters, depending on the nucleophile used.
科学研究应用
2,2,4,4-Tetramethylpentane-3-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,2,4,4-tetramethylpentane-3-thione involves its interaction with molecular targets through its thione group. The sulfur atom can form bonds with metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: The ketone analog of 2,2,4,4-tetramethylpentane-3-thione.
2,2,4,4-Tetramethylpentane-3-ol: The alcohol analog.
2,2,4,4-Tetramethylpentane-3-thiol: The thiol analog.
Uniqueness
This compound is unique due to its thione group, which imparts distinct reactivity compared to its ketone, alcohol, and thiol analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with the other analogs.
属性
CAS 编号 |
54396-69-9 |
|---|---|
分子式 |
C9H18S |
分子量 |
158.31 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethylpentane-3-thione |
InChI |
InChI=1S/C9H18S/c1-8(2,3)7(10)9(4,5)6/h1-6H3 |
InChI 键 |
HMMKPVYDAVOBLX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=S)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


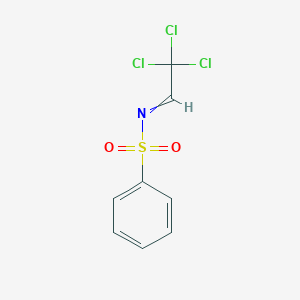
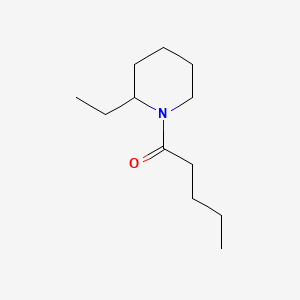
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
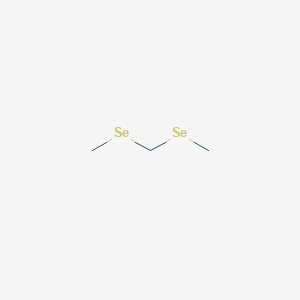
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
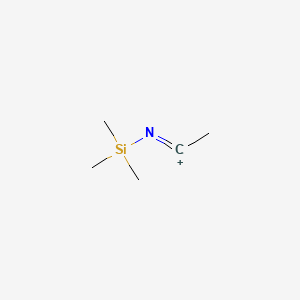
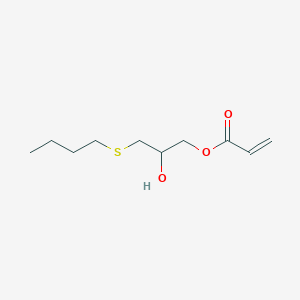
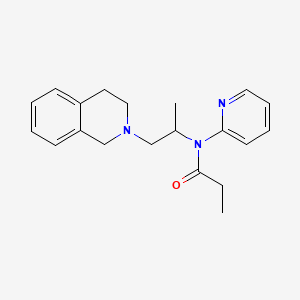

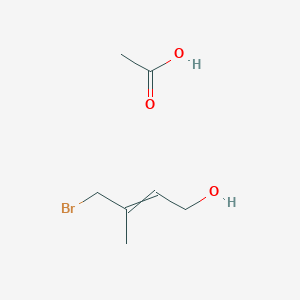
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
